molecular formula C21H18N2O4 B3003231 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid CAS No. 2287279-32-5

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid

Cat. No. B3003231
CAS RN: 2287279-32-5
M. Wt: 362.385
InChI Key: XBIODJFBUDBTMD-UHFFFAOYSA-N
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Description

The compound 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid is a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are typically used in peptide synthesis to protect the amino group during the coupling of amino acids, which is a critical step in the production of peptides and proteins. The Fmoc group is then removed under basic conditions to reveal the free amino group for subsequent reactions.

Synthesis Analysis

The synthesis of related Fmoc-protected amino acid derivatives involves several steps, including protection, activation, and coupling reactions. For instance, N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are prepared using a K2CO3-catalyzed N-alkylation process and are further condensed with solid-phase supports to facilitate the synthesis of N-substituted hydroxamic acids . Another synthesis route for a thiazole derivative of the Fmoc-protected amino acid involves the reaction of 3-bromopyruvic acid with N-Fmoc-thiourea, which is obtained from potassium thiocyanate . These methods highlight the versatility and efficiency of synthesizing Fmoc-protected amino acid derivatives.

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, shows unique torsion angles that differ from typical values found in other similar compounds. The orientations of the fluorene and carboxyl groups are distinct, with specific torsion angles reported . These structural variations can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Fmoc-protected amino acids undergo specific chemical reactions, primarily the removal of the protecting group under basic conditions. This deprotection step is crucial for peptide chain elongation in solid-phase peptide synthesis. The Fmoc group is stable under acidic conditions, which allows for selective deprotection of amino groups in the presence of other functional groups that may be sensitive to acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by their molecular structure. For example, the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine exhibits intermolecular hydrogen bonds that link the molecules into two-dimensional sheets . These interactions can affect the solubility, melting point, and overall stability of the compound. The presence of the Fmoc group also makes the compound more lipophilic, which can be advantageous in certain synthetic applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes: The compound has been synthesized in various studies, such as through a high-yield process from 3-bromopyruvic acid (Le & Goodnow, 2004) and as part of the synthesis of dipeptidyl urea esters (Babu & Kantharaju, 2005).
  • Structural Studies: Investigations into the structure of related compounds, such as 9-oxo-9H-fluorene-1-carboxylic acid, have been conducted to understand their conformation and intermolecular interactions (Coté, Lalancette, & Thompson, 1996).

Chemical Properties and Applications

  • Utility in Organic Synthesis: The compound serves as a building block in organic synthesis. For instance, it has been used in the synthesis of N-substituted hydroxamic acids (Mellor & Chan, 1997) and in the resolution of β-amino acids (Wright et al., 2003).
  • Solid Phase Synthesis: It has been used in solid phase synthesis, particularly in the development of new linkers and supports with higher acid stability (Bleicher, Lutz, & Wuethrich, 2000).

Photocatalytic Applications

  • Photocatalysis: Some derivatives of this compound, like 3-amino-fluorene-2,4-dicarbonitriles, have been explored as photocatalysts in organic reactions (Chen, Lu, & Wang, 2019).

Miscellaneous Applications

  • Protection of Hydroxy-Groups: It has been applied in the protection of hydroxy-groups in synthesis processes, demonstrating compatibility with various other protecting groups (Gioeli & Chattopadhyaya, 1982).
  • In Synthesis of Peptides and Ureas: The compound has been utilized in the synthesis of peptidyl ureas and other peptide-related structures (Sureshbabu, Sudarshan, & Krishna, 2006).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-23-10-17(20(24)25)19(11-23)22-21(26)27-12-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIODJFBUDBTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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